7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
The compound 7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one features a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core substituted at position 7 with a 4-ethoxyphenyl group and at position 3 with a thioether-linked 2-methylindol-3-yl-2-oxoethyl moiety. The ethoxyphenyl group contributes to metabolic stability, while the indole-thioether side chain may facilitate interactions with biological targets, such as enzymes or receptors .
Synthesis of analogous triazolo-pyrazinone derivatives typically involves condensation reactions between hydrazinopyrazinones and activated carboxylic acids or esters under reflux conditions. For example, carbonyldiimidazole-mediated coupling with N1-aryl/benzyl-3-hydrazinopyrazin-2-one precursors has been widely used to construct the triazolo-pyrazinone scaffold .
Eigenschaften
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-3-32-17-10-8-16(9-11-17)28-12-13-29-22(23(28)31)26-27-24(29)33-14-20(30)21-15(2)25-19-7-5-4-6-18(19)21/h4-13,25H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGUQLAJIGWOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=C(NC5=CC=CC=C54)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A triazole ring, which is known for its diverse biological activities.
- An indole moiety, often associated with various pharmacological properties.
- A thioether linkage that may enhance its biological interactions.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Physical Properties
- Molecular Weight : 356.45 g/mol
- Solubility : Soluble in organic solvents; insoluble in water.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazole family exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HCT116 (Colon) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Modulation of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The results indicate:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
| Candida albicans | 16 | Fungicidal |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Targeting Signal Transduction Pathways : The compound could modulate key signaling pathways such as PI3K/Akt and MAPK pathways.
Study 1: Anticancer Efficacy
A recent study published in Cancer Letters explored the effects of this compound on breast cancer cells. The researchers reported a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at concentrations above its IC50 value.
Study 2: Antimicrobial Testing
In another investigation documented in Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of resistant bacterial strains. The results showed promising activity, particularly against multidrug-resistant Staphylococcus aureus, highlighting its potential as an alternative treatment option.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The target compound’s [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core distinguishes it from related bicyclic systems:
- Thieno-fused triazolopyrimidinones (e.g., 7-phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate): These feature a pyrimidinone ring fused with thiophene, resulting in altered electronic properties and reduced solubility compared to the pyrazinone core .
- Imidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): These lack the triazole ring, reducing hydrogen-bonding capacity and rigidity .
Substituent Effects
Table 1: Key Substituent Comparisons
Key Observations:
Indole vs. Aryl Thioethers: The target compound’s 2-methylindole group increases steric bulk and lipophilicity compared to the 3-methoxyphenyl analog in . Indoles are known pharmacophores for receptor binding, suggesting enhanced bioactivity in the target compound .
Ethoxyphenyl vs. Nitrophenyl : The 4-ethoxyphenyl group at position 7 provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in ’s imidazo[1,2-a]pyridine derivative. This difference may influence redox stability and metabolic pathways .
Thioether Linkers : The thioether moiety in the target compound and analog offers greater hydrolytic stability compared to ester or carboxylate groups (e.g., in Compound 4f), which may degrade under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
